Methyl4-O-Methyl-D-glucuronate

Carbohydrate esterase CE15 Lignin-carbohydrate complex

Methyl 4-O-Methyl-D-glucuronate (CAS 1617568-35-0) is a methyl ester derivative of 4-O-methyl-D-glucuronic acid, a uronic acid that occurs naturally as a side-chain residue in glucuronoarabinoxylans within plant secondary cell walls. With molecular formula C8H14O7 and molecular weight 222.19 g/mol, this compound serves as a critical analytical standard for monosaccharide compositional analysis and as a defined substrate for characterizing carbohydrate esterase family 15 (CE15) enzymes.

Molecular Formula C8H14O7
Molecular Weight 222.19 g/mol
Cat. No. B12291563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-O-Methyl-D-glucuronate
Molecular FormulaC8H14O7
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC(C(C(C=O)O)O)C(C(=O)OC)O
InChIInChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3
InChIKeyKVGDKKXNJBVMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-O-Methyl-D-glucuronate: Identity, CAS Registry, and Molecular Specification for Procurement


Methyl 4-O-Methyl-D-glucuronate (CAS 1617568-35-0) is a methyl ester derivative of 4-O-methyl-D-glucuronic acid, a uronic acid that occurs naturally as a side-chain residue in glucuronoarabinoxylans within plant secondary cell walls [1]. With molecular formula C8H14O7 and molecular weight 222.19 g/mol, this compound serves as a critical analytical standard for monosaccharide compositional analysis and as a defined substrate for characterizing carbohydrate esterase family 15 (CE15) enzymes [2]. Commercial availability typically specifies purity ≥95% as verified by 1H-NMR, with procurement considerations including hygroscopic storage requirements at 0 to 8 °C .

Why Methyl 4-O-Methyl-D-glucuronate Cannot Be Interchanged with Unsubstituted Methyl Glucuronate or Other Methyl Ether Isomers


Generic substitution of methyl glucuronate derivatives without consideration of O-methylation position introduces substantial functional and kinetic variability. The presence of the 4-O-methyl group is not a passive structural feature; it dictates enzyme substrate preference in glucuronoyl esterase (GE) assays, alters acid-catalyzed hydrolytic stability in a position-dependent manner, and determines the stereoelectronic outcome of β-elimination reactions during synthetic manipulations [1][2]. For instance, 4-O-methylated glucuronoyl esters exhibit markedly enhanced cleavage by CE15 esterases compared to unsubstituted glucuronoyl esters, while the 3-O-methyl regioisomer accelerates acid hydrolysis whereas 2-O- and 6-O-methyl substitutions retard it [3]. Consequently, procurement of the correct regioisomer is essential for assay reproducibility, mechanistic studies, and synthetic pathway fidelity.

Quantitative Differentiation Evidence: Methyl 4-O-Methyl-D-glucuronate Versus Closest Analogs


Enzymatic Substrate Preference: 4-O-Methyl Glucuronoyl Esters Exhibit Strong Kinetic Preference Over Unsubstituted Analogs

In direct head-to-head enzyme assays using glucuronoyl esterases (GEs) from Cerrena unicolor (CuGE) and Schizophyllum commune (ScGE), 4-O-methyl glucuronoyl esters demonstrated strong kinetic preference relative to unsubstituted glucuronoyl esters [1]. The study employed Michaelis-Menten kinetics with synthesized α- and γ-arylalkyl esters as model substrates representative of lignin-carbohydrate ester bonds. For both enzymes, the 4-O-methylated substrates were preferentially cleaved, establishing that the 4-O-methyl group is a critical structural determinant for GE recognition and catalysis [1].

Carbohydrate esterase CE15 Lignin-carbohydrate complex Substrate specificity Michaelis-Menten

Transesterification Regioselectivity: 4-O-Methylation Dictects γ-Ester Formation in CE15-Catalyzed Reactions

When Cerrena unicolor glucuronoyl esterase (CuGE) was provided with donor substrates consisting of methyl esters of either glucuronate or 4-O-methyl-glucuronate, the enzyme's transesterification outcome was primarily dictated by the presence of 4-O-methylation [1]. Using 3-phenyl-1-propanol as acceptor, CuGE preferentially formed the γ-ester from the methyl ester of 4-O-methyl-glucuronate. In contrast, with unsubstituted methyl glucuronate as donor, the regioselectivity profile differed, demonstrating that the 4-O-methyl group is the primary determinant of enzyme substrate preference, outweighing the influence of the alcohol acceptor type [1].

Glucuronoyl esterase Transesterification CE15 Substrate preference Biocatalysis

Position-Dependent Acid Hydrolysis Kinetics: 4-O-Methyl Substitution Provides Defined Basal Stability

A systematic kinetic study of all eight differently methyl-substituted methyl 4-O-methyl-β-D-glucopyranosides revealed that methyl substitution at different ring positions exerts distinct and additive effects on acid-catalyzed hydrolysis rate constants [1]. Mono-substitution at the 2-O or 6-O position decreased the reaction rate, whereas 3-O-methyl substitution accelerated hydrolysis [1]. The 4-O-methylated baseline compound provides a defined reference point from which the additive effects of additional methylations can be quantitatively predicted using a linear free energy relationship (LFER), enabling rational selection of hydrolysis stability for synthetic or analytical workflows [1].

Acid hydrolysis Reaction kinetics Substituent effect Linear free energy relationship Glycoside stability

β-Elimination Reaction Efficiency: 4-O-Methyl Derivative Yields High Unsaturated Product Conversion

In a comparative study of methyl ether derivatives of methyl (methyl α-D-glucopyranosido)uronate subjected to β-elimination, the 4-O-methyl derivative (compound 2) yielded the unsaturated elimination product in good yield, whereas the 3-O-methyl derivative (compound 3) gave very poor yields [1]. Using the tri-O-methyl derivative (compound 1) as a model, the β-elimination reaction proceeded with 40–50% yield using sodium methoxide in methanol at 60–70°C, and 70–80% yield using potassium t-butoxide in t-butyl alcohol at room temperature, with reaction completion within several minutes [1]. The favorable elimination behavior of the 4-O-methyl derivative distinguishes it from other regioisomers and supports its utility in synthetic routes requiring 4,5-unsaturated uronate intermediates.

β-Elimination Uronate chemistry Synthetic methodology 4-Deoxy-hex-4-enopyranoside

Polymeric Substrate Activity Validation: Methyl 4-O-Methyl-D-glucuronate-Derived Glucuronoxylan Methyl Ester as Physiologically Relevant CE15 Substrate

Alkali-extracted beechwood glucuronoxylan methyl ester, prepared by esterification of 4-O-methyl-D-glucuronic acid side residues with methanol, was demonstrated to serve as a viable polymeric substrate for microbial glucuronoyl esterases from Ruminococcus flavefaciens, Schizophyllum commune, and Trichoderma reesei [1]. Enzymatic deesterification was monitored by 1H NMR spectroscopy, quantified by the decrease of the ester methyl group signal and concomitant increase of the methanol signal [1]. This represents the first demonstration of GE activity on a polymeric substrate that more closely mimics the natural plant cell wall environment than low molecular mass artificial substrates previously employed [1].

Glucuronoxylan Polymeric substrate CE15 esterase Biomass NMR monitoring

Molecular Weight Differentiation: Methyl 4-O-Methyl-D-glucuronate (222.19 g/mol) Distinguishes from Unsubstituted Methyl Glucuronate (208.17 g/mol)

Methyl 4-O-Methyl-D-glucuronate has a molecular weight of 222.19 g/mol with molecular formula C8H14O7, reflecting the presence of an additional methyl ether group compared to unsubstituted methyl D-glucuronate, which has a molecular weight of 208.17 g/mol (C7H12O7) . This 14.02 Da mass difference corresponds to one CH2 unit and enables unambiguous differentiation by mass spectrometry. Commercially, the compound is supplied with purity ≥95% as verified by 1H-NMR . Procurement considerations include hygroscopic properties requiring protection from moisture and storage at 0 to 8 °C .

Molecular weight Analytical characterization MS detection Quality control

Procurement-Relevant Application Scenarios for Methyl 4-O-Methyl-D-glucuronate


CE15 Glucuronoyl Esterase Characterization and Substrate Specificity Profiling

Methyl 4-O-Methyl-D-glucuronate serves as the preferred donor substrate for characterizing CE15 family glucuronoyl esterases, where its 4-O-methylation dictates both transesterification regioselectivity (preferential γ-ester formation) and overall substrate preference relative to unsubstituted glucuronate [1]. This compound is essential for Michaelis-Menten kinetic analyses of GEs from fungal sources including Cerrena unicolor and Schizophyllum commune [2].

Lignocellulosic Biomass Deconstruction and Enzyme Cocktail Development

As the methyl-esterified form of the naturally occurring 4-O-methyl-D-glucuronic acid side-residue in glucuronoarabinoxylans, this compound enables preparation of polymeric glucuronoxylan methyl ester substrates that closely mimic plant cell wall lignin-carbohydrate ester linkages [1]. These substrates are used for screening and developing industrial glucuronoyl esterases aimed at improving biomass delignification for biofuel and biochemical production [2].

Synthesis of 4,5-Unsaturated Uronate Building Blocks via β-Elimination

The 4-O-methyl derivative of methyl glucuronate undergoes efficient base-catalyzed β-elimination to yield 4-deoxy-hex-4-enopyranosiduronate intermediates, with yields of 40–50% (NaOMe/MeOH) to 70–80% (t-BuOK/t-BuOH), while the 3-O-methyl regioisomer produces negligible elimination products [1]. This differential reactivity makes the 4-O-methyl derivative the synthetically viable precursor for preparing unsaturated uronate building blocks used in oligosaccharide assembly.

Monosaccharide Compositional Analysis and Polysaccharide Structural Studies

As an authentic analytical standard, methyl 4-O-Methyl-D-glucuronate enables identification and quantification of 4-O-methylated uronic acid residues in plant polysaccharide hydrolysates [1]. The 14.02 Da mass difference from unsubstituted methyl glucuronate provides unambiguous MS differentiation, supporting accurate compositional analysis of hemicelluloses including glucuronoxylans and glucuronoarabinoxylans [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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